molecular formula C8H12O4 B3029086 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 521323-11-5

5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B3029086
CAS No.: 521323-11-5
M. Wt: 172.18 g/mol
InChI Key: VYTZWRCSPHQSFX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWRCSPHQSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396029
Record name 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521323-11-5
Record name 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one involves the reduction of a precursor compound using zinc dust. This reaction typically yields the desired product with high efficiency . Another approach includes hydrogenation and selective oxidation reactions to introduce the hydroxyl and hydroxymethyl groups .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Hydroxyl Group Protection/Deprotection

The compound’s hydroxyl groups (-OH) are frequently protected to prevent undesired side reactions during multi-step syntheses. Common protection methods include:

Reaction Type Reagents/Conditions Product Yield Reference
Silylation tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one85–92%
Triethylsilylation Triethylsilyl chloride, pyridine(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one78%

Deprotection is typically achieved using tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl/MeOH) .

Lactone Ring-Opening Reactions

The strained lactone ring undergoes nucleophilic attack under basic or reducing conditions:

Reagent Conditions Product Application
NaOH (aq.) Reflux, 6–8 hoursSodium carboxylate intermediatePrecursor for prostaglandin synthesis
LiAlH₄ Anhydrous THF, 0°C to RTDiol derivative (hexahydro-cyclopenta[b]furan diol)Chiral building block for natural products

Ring-opening is stereospecific, preserving the compound’s (3aR,4S,5R,6aS) configuration .

Oxidation Reactions

The primary alcohol (-CH₂OH) is selectively oxidized to a carboxylic acid or ketone:

Oxidizing Agent Conditions Product Notes
Jones reagent H₂SO₄, CrO₃, acetone, 0°C4-Carboxy-hexahydro-2H-cyclopenta[b]furan-2-oneOver-oxidation observed at >0°C
Dess-Martin periodinane CH₂Cl₂, RT, 2 hours4-Keto-hexahydro-2H-cyclopenta[b]furan-2-oneHigh selectivity (95%)

Secondary alcohols in the structure are less reactive under these conditions .

Esterification and Acylation

The hydroxymethyl group undergoes esterification to improve solubility or enable further functionalization:

Reagent Conditions Product Yield
Acetic anhydride Pyridine, DMAP, RT, 12 hours4-Acetoxymethyl derivative88%
Benzoyl chloride Et₃N, CH₂Cl₂, 0°C to RT4-Benzoyloxymethyl derivative82%

These esters are hydrolyzed back to the parent compound using K₂CO₃/MeOH .

Stereoselective Alkylation

The compound’s rigid bicyclic framework directs alkylation to specific positions:

Alkylating Agent Base/Solvent Product Diastereomeric Ratio
Methyl iodide NaH, THF, −78°C4-(Methoxymethyl) derivative9:1 (cis:trans)
Allyl bromide LDA, −78°C, THFAllyl-substituted cyclopenta[b]furanone7:1

Steric effects from the bicyclic system favor equatorial attack .

Stability and Reaction Optimization

  • Thermal stability : Decomposition occurs above 150°C, limiting high-temperature reactions .

  • pH sensitivity : The lactone ring hydrolyzes in strongly basic (pH >12) or acidic (pH <2) conditions .

Experimental protocols often use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent unintended hydrolysis .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C8_8H12_{12}O4_4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 32233-40-2

These properties contribute to its reactivity and usefulness in various applications.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. Studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, making them candidates for further development as therapeutic agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one. Its ability to inhibit neuroinflammation and promote neuronal survival suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Synthesis

The compound serves as a valuable intermediate in the synthesis of novel polymers with enhanced properties. Its hydroxymethyl group can participate in various polymerization reactions, leading to materials with improved mechanical strength and thermal stability. Research into its use in creating biodegradable plastics is ongoing, aiming to reduce environmental impact while maintaining material performance .

Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of such compounds into formulations can enhance adhesion properties and resistance to environmental degradation, thus extending the lifespan of products .

Pesticide Development

This compound has been investigated for its potential as a bioactive pesticide. Its efficacy against various pests suggests that it could be developed into a natural pesticide alternative, reducing reliance on synthetic chemicals that pose risks to health and the environment .

Plant Growth Regulators

The compound may also function as a plant growth regulator, promoting growth and enhancing resistance to stressors such as drought or disease. This application could be particularly beneficial in sustainable agricultural practices aimed at increasing crop yields while minimizing chemical inputs .

Case Studies

Study Application Findings
Study AAntioxidant ActivityDemonstrated effective scavenging of DPPH radicals, suggesting strong antioxidant potential .
Study BNeuroprotectionShowed reduced neuroinflammation markers in vitro, indicating potential for Alzheimer's treatment .
Study CPolymer SynthesisDeveloped biodegradable polymers with enhanced mechanical properties using this compound as an additive .
Study DPesticide DevelopmentEffective against aphids and whiteflies; potential for development into eco-friendly pesticides .

Mechanism of Action

The mechanism of action of 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can activate AMP-activated protein kinase (AMPK) in endothelial cells, which regulates energy homeostasis, stress protection, and angiogenesis . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • CAS Registry Number : 32233-40-2

Structural Features: This bicyclic lactone features a fused cyclopentane-furanone core with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) substituents at positions 5 and 4, respectively. Its stereochemistry (3aR,4S,5R,6aS) is critical for biological activity .

Synthesis :
The compound is synthesized via resolution of racemic dichloro intermediates using optically active phenethylamine, followed by Prins reaction with polyformaldehyde and hydrolysis. The final reduction step yields the diol with 96.4% efficiency .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties References
Target Compound C₈H₁₂O₄ 5-OH, 4-CH₂OH Prostaglandin synthesis; drug impurity
(3aR,4S,5R,6aS)-4-(tBDMS-OCH₂)-5-(tBDPS-O)Hexahydro-2H-cyclopenta[b]furan-2-one C₂₇H₄₄O₅Si₂ 4-tBDMS-OCH₂, 5-tBDPS-O Synthetic intermediate with enhanced stability
Corey Lactone Benzoate (Bimatoprost Impurity 8) C₁₅H₁₈O₅ 5-Benzoyloxy, 4-CH₂OH Pharmaceutical impurity profiling
Latanoprost Acid C₂₅H₄₀O₅ 4-(3-Hydroxy-5-phenylpentyl), 5-OH Active metabolite of Latanoprost
ent-Corey PG-Lactone Diol C₁₅H₂₄O₄ 4-(3aS-Hydroxyoct-1-en-1-yl) Prostaglandin intermediate (enantiomeric)

Functional Group Variations

Hydroxyl and Hydroxymethyl Groups :

  • The target compound's diol structure (5-OH, 4-CH₂OH) enables hydrogen bonding, increasing hydrophilicity (logP ~ -0.5) compared to analogs with lipophilic substituents (e.g., tBDMS/tBDPS groups in ).
  • The unprotected hydroxyl groups make it prone to oxidation, necessitating storage at 2–8°C .

Protective Groups :

  • Silyl ethers (e.g., tBDMS, tBDPS in ) improve stability and solubility in organic solvents, facilitating synthetic manipulations.
  • Benzoyloxy groups (e.g., Corey Lactone Benzoate ) are used to mask reactive hydroxyls during drug synthesis.

Alkyl/Aryl Side Chains: Latanoprost Acid and ent-Corey PG-Lactone Diol feature extended alkyl/aryl chains (e.g., phenylpentyl, octenyl) for receptor targeting in prostaglandin analogs.

Physicochemical Properties

Target Compound :

  • Melting Point : 117–119°C .
  • Hazard Profile : Irritant (Xi classification) .

Comparisons :

  • Lipophilicity : Analogs with silyl groups (e.g., ) exhibit higher logP values (~4.5) due to hydrophobic protection.
  • Stability : Silyl-protected derivatives resist oxidation and hydrolysis, whereas the target compound requires cold storage to prevent degradation .

Biological Activity

5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, commonly referred to as Corey lactone, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several chemical processes. The compound can be synthesized from cyclopentadiene and dichloroacetyl chloride through cycloaddition and subsequent Baeyer-Villiger oxidation, yielding various intermediates that can be resolved into optically active forms. A notable method includes the reduction of the racemic form using zinc dust, achieving yields as high as 96.4% .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 1.95–31.25 mg/mL for certain extracts containing this compound .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in relation to prostaglandin synthesis. It acts as an intermediate in the synthesis of bioactive lipids that modulate inflammatory responses. This activity is critical in developing treatments for inflammatory diseases .

Cytotoxicity and Cancer Research

Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines. For instance, one study indicated potential activity against leukemia cell lines with a GI50 value of 10 nM, suggesting that it may inhibit cancer cell proliferation effectively . Further investigations are necessary to elucidate the mechanisms behind this cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of crude extracts containing the compound against several pathogens, demonstrating significant inhibition zones in disc diffusion assays.
  • Cytotoxicity Assessment : In a recent experiment, various concentrations of the compound were tested on human cancer cell lines, revealing dose-dependent cytotoxic effects that warrant further exploration into its mechanism of action.

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory MechanismModulates prostaglandin synthesis
CytotoxicityGI50 = 10 nM against leukemia cell lines

Q & A

Basic: What experimental methods are used to confirm the stereochemistry of 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one?

Answer:
Stereochemical confirmation requires a combination of analytical techniques:

  • Optical Rotation : Specific rotation values (e.g., −44° in methanol) provide preliminary evidence of chirality .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis of coupling constants and diastereotopic protons distinguishes axial/equatorial substituents in the cyclopentane and furanone rings.
  • X-ray Crystallography : Definitive proof of absolute configuration (e.g., 3aR,4S,5R,6aS) is achieved via single-crystal diffraction studies .

Basic: What are the critical steps for synthesizing this compound with high enantiomeric purity?

Answer:
Key steps include:

  • Chiral Pool Synthesis : Use of enantiomerically pure starting materials (e.g., carbohydrates or terpenes) to retain stereochemical integrity.
  • Asymmetric Catalysis : Employing chiral catalysts in cyclization or hydroxylation steps to control stereocenters.
  • Protection/Deprotection Strategies : Selective protection of hydroxyl groups during functionalization to avoid racemization .

Advanced: How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Answer:
Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but complicate purification.
  • Thermodynamic vs. Kinetic Control : High-temperature conditions favor thermodynamic products, altering yields.
  • Analytical Validation : Use HPLC-MS to track side products and optimize reaction quenching/purification protocols .

Advanced: What computational methods predict the compound’s physicochemical properties?

Answer:

  • Group Contribution Methods : Joback or Crippen methods estimate logPP, boiling points, and solubility .
  • Density Functional Theory (DFT) : Models hydrogen-bonding interactions and solvation effects for aqueous stability predictions.
  • Molecular Dynamics Simulations : Assess conformational flexibility in biological matrices .

Safety: What protocols mitigate risks during handling of this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation.
  • Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before incineration to avoid environmental release .

Advanced: How to design assays for evaluating its biological activity?

Answer:

  • In Vitro Models :
    • Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates.
    • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT or ATP-luminescence assays.
  • In Vivo Studies : Administer in rodent models to assess anti-inflammatory or analgesic activity, with pharmacokinetic profiling (e.g., plasma half-life) .

Comparative Table: Synthesis Methodologies

MethodCatalyst/ReagentsYield (%)Purity (%)Key Reference
Asymmetric CyclizationChiral Brønsted acid6898
Enzymatic ResolutionLipase (Pseudomonas sp.)5295
Protecting-Group StrategyTBDMS-Cl, DCC7597

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.